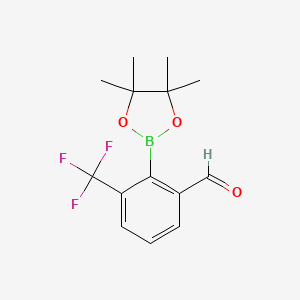
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
The compound is a derivative of a boronic ester, specifically a pinacol boronic ester, which is a common reagent in organic synthesis. These compounds are often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecule likely contains a benzene ring substituted with a trifluoromethyl group (-CF3) and a boronic ester group. The boronic ester group itself is likely a tetramethyl-1,3,2-dioxaborolane ring, which is a common motif in pinacol boronic esters .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has illustrated the synthesis and crystal structure analysis of compounds related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde, showcasing their importance in understanding the properties and applications of boric acid ester intermediates with benzene rings. The synthesis involves a three-step substitution reaction, confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations further validate the molecular structures, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Catalytic Applications
A study on the Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol demonstrates the efficiency of related boron compounds in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method offers a more effective approach to borylation, especially for aryl bromides bearing sulfonyl groups, compared to conventional methods (Takagi & Yamakawa, 2013).
Sensor Development
The development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor highlights the application of boron esters in sensor technology. By synthesizing derivatives that undergo fast deboronation in the presence of H2O2 vapor, researchers have achieved significant advancements in the detection limits for H2O2 vapor, crucial for monitoring peroxide-based explosives (Fu et al., 2016).
Medicinal Chemistry
In medicinal chemistry, boron-containing compounds have been synthesized as potential HGF-mimetic agents, illustrating the role of boron in developing therapeutic agents. The synthesis process and potential biological activities of these compounds underline the versatility of boron-containing compounds in drug design and development (Das, Tang, & Sanyal, 2011).
Antibacterial and Antifungal Applications
Synthesis and bioactivity studies of cyclic diamines containing boronate esters reveal their considerable antifungal and moderate antibacterial activities against specific pathogens. These findings suggest the potential of boronate esters in developing new antimicrobial agents (Irving et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Boronic esters, including those similar to the compound , continue to be of interest in organic synthesis, particularly in the development of new cross-coupling reactions. Future research may focus on developing more efficient, selective, and environmentally friendly methods for their synthesis and use .
Propiedades
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-9(8-19)6-5-7-10(11)14(16,17)18/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVZVPBCBNJCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3099894.png)
![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099902.png)
![Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099907.png)

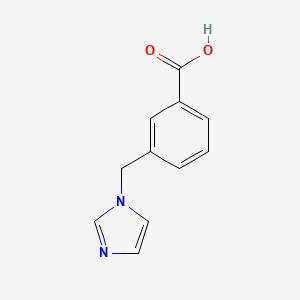
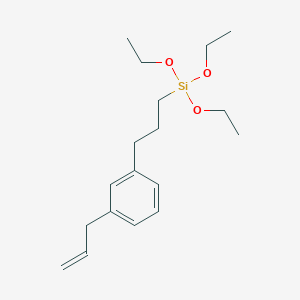
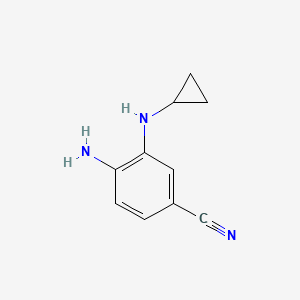
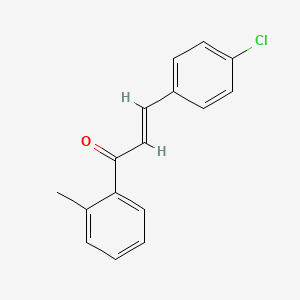
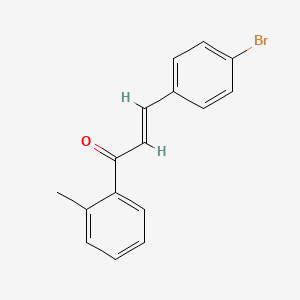
amine](/img/structure/B3099972.png)

